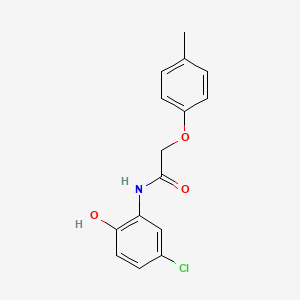![molecular formula C11H11ClN4OS B5697852 N-(3-chlorophenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5697852.png)
N-(3-chlorophenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chlorophenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known by its chemical name, CTAM, and is of interest to researchers due to its unique properties and potential uses.
Wirkmechanismus
The mechanism of action of CTAM is not fully understood, but it is believed to act by binding to specific targets and inhibiting their activity. This may involve the disruption of protein-protein interactions or the inhibition of enzyme activity, among other mechanisms.
Biochemical and Physiological Effects:
CTAM has been shown to have a number of biochemical and physiological effects, depending on the target it is acting on. For example, it has been shown to inhibit the activity of the enzyme protein kinase C, which is involved in a number of signaling pathways in the body. It has also been shown to have activity against the receptor P2X7, which is involved in the immune response.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of CTAM is its broad activity against different targets, which makes it a potentially useful tool for studying a variety of biological processes. However, its activity may also be a limitation, as it may be difficult to determine the specific target(s) responsible for any observed effects.
List of
Zukünftige Richtungen
1. Further studies to determine the specific targets of CTAM and its mechanism of action.
2. Development of CTAM derivatives with improved activity and selectivity.
3. Investigation of the potential therapeutic applications of CTAM, particularly in the treatment of diseases involving the targets it has been shown to act on.
4. Studies to determine the pharmacokinetic and pharmacodynamic properties of CTAM, including its stability, bioavailability, and toxicity.
5. Evaluation of the potential use of CTAM as a research tool in drug discovery and other areas of scientific research.
Synthesemethoden
The synthesis of CTAM involves the reaction of 3-chlorobenzoyl chloride with 5-methyl-1H-1,2,4-triazole-3-thiol in the presence of a base such as triethylamine. The reaction proceeds via an acylation reaction, resulting in the formation of CTAM.
Wissenschaftliche Forschungsanwendungen
CTAM has been studied for its potential applications in scientific research, particularly in the field of drug discovery. It has been shown to have activity against a number of different targets, including enzymes and receptors, making it a potentially useful tool for studying these targets.
Eigenschaften
IUPAC Name |
N-(3-chlorophenyl)-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN4OS/c1-7-13-11(16-15-7)18-6-10(17)14-9-4-2-3-8(12)5-9/h2-5H,6H2,1H3,(H,14,17)(H,13,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNXHHFJWQXXUPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)SCC(=O)NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3H-benzo[f]chromen-3-one](/img/structure/B5697773.png)
![methyl {4,7-dimethyl-5-[(3-methyl-2-buten-1-yl)oxy]-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B5697779.png)




![1-[(4-ethoxy-1-naphthyl)carbonothioyl]pyrrolidine](/img/structure/B5697815.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]cyclobutanecarboxamide](/img/structure/B5697817.png)
![N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide](/img/structure/B5697833.png)
![[4-(benzyloxy)-2-bromo-5-methoxyphenyl]methanol](/img/structure/B5697838.png)



